![molecular formula C23H26F3N3O4 B2500371 4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid CAS No. 1354448-64-8](/img/structure/B2500371.png)
4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid is a useful research compound. Its molecular formula is C23H26F3N3O4 and its molecular weight is 465.473. The purity is usually 95%.
BenchChem offers high-quality 4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heat Shock Protein 90 Inhibition
This compound is involved in the synthesis of novel heat shock protein 90 (Hsp90) inhibitors. Hsp90 inhibitors, like the one synthesized from this compound, exhibit good inhibition against Hsp90α, a protein implicated in cancer cell survival and proliferation. Such inhibitors are valuable in the development of anticancer therapies (Wang Xiao-long, 2011).
Antitumor Agents
This compound also forms the basis for the development of antitumor agents. A novel class of Hsp90 inhibitors derived from this compound has demonstrated strong binding affinity to Hsp90. These inhibitors have shown nanomolar antiproliferative activity across multiple cancer cell lines, supporting their potential as effective antitumor agents (K. Huang et al., 2009).
HIV Entry Inhibition
Another significant application is in the context of HIV research. One derivative of this compound, 873140, acts as a potent noncompetitive allosteric antagonist of the CCR5 receptor. This antagonism is significant in the context of HIV-1 entry into cells, making compounds derived from this chemical valuable in the development of new HIV treatments (C. Watson et al., 2005).
Chemical Synthesis and Characterization
This compound is also used in the synthesis and characterization of various other chemical entities. Its derivatives are crucial in exploring new reactions and synthesizing novel compounds with potential pharmaceutical applications. For instance, it has been used in the synthesis of new classes of cyclic dipeptidyl ureas and other complex organic molecules (M. Sañudo et al., 2006).
Enzymatic and Chemoenzymatic Synthesis
The compound is also involved in chemoenzymatic synthesis processes. It has been used in the stereoselective synthesis of optically active intermediates, which are important in the pharmaceutical industry. Such processes demonstrate the compound's utility in creating specific enantiomers of pharmacologically relevant molecules (Z. Caliskan et al., 2015).
Propiedades
IUPAC Name |
4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O4/c1-22(2)10-17-19(18(31)11-22)20(23(24,25)26)28-29(17)13-5-8-15(21(32)33)16(9-13)27-12-3-6-14(30)7-4-12/h5,8-9,12,14,27,30H,3-4,6-7,10-11H2,1-2H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDERFYDXQKXIAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)O)NC4CCC(CC4)O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.